molecular formula C17H19N3O B2383671 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea CAS No. 2034209-12-4

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2383671
CAS No.: 2034209-12-4
M. Wt: 281.359
InChI Key: XVEYNLAHXPPTPW-UHFFFAOYSA-N
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Description

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to a tolyl group through a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 5-cyclopropylpyridine, is synthesized through a cyclization reaction involving cyclopropylamine and a suitable pyridine precursor.

    Methylation: The pyridine intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

    Urea Formation: The methylated pyridine is reacted with o-tolyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or tolyl rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Cyclopropylpyridin-3-yl)methyl)-3-phenylurea: Similar structure with a phenyl group instead of a tolyl group.

    1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(m-tolyl)urea: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.

    1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(p-tolyl)urea: Similar structure with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which may influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-4-2-3-5-16(12)20-17(21)19-10-13-8-15(11-18-9-13)14-6-7-14/h2-5,8-9,11,14H,6-7,10H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEYNLAHXPPTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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